molecular formula C20H20N6O2S B10989388 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B10989388
M. Wt: 408.5 g/mol
InChI Key: XIPXZDJLJQCRBU-UHFFFAOYSA-N
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Description

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a thiazole ring, and a methoxyphenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: Starting with a suitable precursor, such as an alkyl azide, the triazole ring can be formed through a cycloaddition reaction.

    Introduction of the Methoxyphenyl Group: This step involves the alkylation of the triazole ring with a 4-methoxyphenyl ethyl halide under basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a suitable thioamide and an α-halo ketone.

    Coupling of the Pyrrole and Thiazole Rings: The final step involves coupling the pyrrole and thiazole rings through a nucleophilic substitution reaction, forming the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazole or thiazole rings, potentially altering their electronic properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions may involve strong bases (e.g., sodium hydride, NaH) or acids (e.g., sulfuric acid, H₂SO₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group might yield a phenol derivative, while reduction of the triazole ring could lead to a dihydrotriazole compound.

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring and a thiazole moiety, which are known for their diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity, facilitating cellular membrane permeability. The molecular formula is C20H22N6O3C_{20}H_{22}N_{6}O_{3} with a molecular weight of approximately 406.4 g/mol.

Biological Applications

1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide can inhibit the growth of various bacterial strains. For instance, derivatives with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

2. Antitumor Properties
Triazole-containing compounds are also investigated for their antitumor potential. They may interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of angiogenesis. Preliminary studies suggest that this compound could be evaluated for its efficacy against specific cancer cell lines .

3. Anti-inflammatory Effects
Certain derivatives of triazoles have exhibited anti-inflammatory properties. The structural components of this compound may contribute to its ability to modulate inflammatory pathways in biological systems .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study conducted on various triazole derivatives demonstrated that modifications at the phenyl ring significantly influenced antimicrobial activity. The introduction of a methoxy group was found to enhance activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting that similar modifications in this compound may yield promising results in antimicrobial applications .

Case Study 2: Antitumor Screening
Another investigation focused on triazole derivatives as potential antitumor agents revealed that certain structural features correlated with increased cytotoxicity against breast cancer cell lines. This suggests that this compound could be a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiazole rings can engage in hydrogen bonding and π-π interactions, facilitating binding to these targets. This binding can modulate the activity of the targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its unique combination of functional groups, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound with potential biological activities. This compound integrates a triazole ring and thiazole moiety, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N6O2C_{20}H_{22}N_6O_2 with a molecular weight of approximately 406.4 g/mol. Its structure features multiple functional groups that contribute to its biological activity:

Component Description
Triazole RingKnown for antifungal and antimicrobial properties.
Thiazole MoietyAssociated with anticancer and anti-inflammatory effects.
Methoxyphenyl GroupEnhances lipophilicity and cellular permeability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can inhibit specific enzymes involved in fungal sterol synthesis, similar to other triazole antifungals like fluconazole.
  • Antimicrobial Activity : Studies have shown that compounds with triazole structures exhibit significant antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Preliminary research indicates that derivatives containing triazole and thiazole can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of triazole derivatives similar to the compound . For instance, compounds structurally related to this compound demonstrated significant inhibition against various pathogens:

Bacterial Strain Inhibition Zone (mm) MIC (μg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Bacillus subtilis1464

These results suggest that the compound may possess broad-spectrum antibacterial activity.

Anticancer Activity

In vitro studies have shown that the compound can inhibit the growth of cancer cell lines:

Cancer Cell Line IC50 (μM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)10
A549 (Lung Cancer)15

These findings indicate potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, this compound exhibited superior antimicrobial activity against multi-drug resistant strains compared to traditional antibiotics .

Case Study 2: Anticancer Screening

A drug library screening identified this compound as a promising candidate for further development in cancer therapy due to its selective cytotoxicity towards tumor cells while sparing normal cells .

Properties

Molecular Formula

C20H20N6O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C20H20N6O2S/c1-28-16-7-4-14(5-8-16)6-9-17-22-19(25-24-17)23-18(27)12-15-13-29-20(21-15)26-10-2-3-11-26/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H2,22,23,24,25,27)

InChI Key

XIPXZDJLJQCRBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CC3=CSC(=N3)N4C=CC=C4

Origin of Product

United States

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